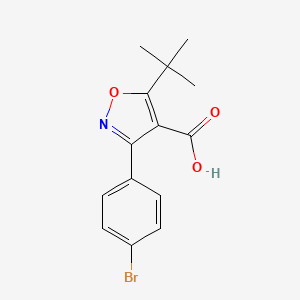
3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of phenylacetic acid, which is an organic compound containing a bromine atom in the para position . It’s likely to be a white to beige crystalline powder .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole are synthesized from key intermediates in the synthesis of heterocyclic liquid crystals .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of 3-(4-bromophenyl)propionic acid, which has a molecular formula of C9H9BrO2 .Physical And Chemical Properties Analysis
The compound is likely to have properties similar to those of 3-(4-bromophenyl)propionic acid, which has a melting point of 133-136 °C and is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Pharmaceutical Intermediates
Research on 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid and related compounds highlights its utility in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. These derivatives have been synthesized enantioselectively through electrophilic attack strategies, employing tert-butyl bromoacetate and showcasing potential as intermediates in pharmaceutical applications (Arvanitis et al., 1998).
Advanced Material Synthesis
The compound also finds applications in the synthesis of advanced materials, such as in the preparation of highly water-soluble stable free radicals through hetero-Cope rearrangement, demonstrating the compound's versatility in creating novel materials with specific properties (Marx & Rassat, 2002).
Bioactive Molecule Development
Moreover, its use extends to the development of bioactive molecules, including peptidomimetics and compounds with potential biological activities. For instance, its derivatization into 5-amino-1,2,3-triazole-4-carboxylates serves as a foundation for constructing triazole-based scaffolds, crucial for peptidomimetics or biologically active compounds, thereby illustrating its significant role in medicinal chemistry (Ferrini et al., 2015).
Organic Synthesis and Chemical Transformations
Additionally, the chemical is integral to studies on organic synthesis and chemical transformations, including the synthesis of anticonvulsants and the exploration of new synthetic routes. These studies not only broaden the scope of its applications but also contribute to a deeper understanding of its chemical properties and reactivity (Unverferth et al., 1998).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)12-10(13(17)18)11(16-19-12)8-4-6-9(15)7-5-8/h4-7H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPLNFHGPRLKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)
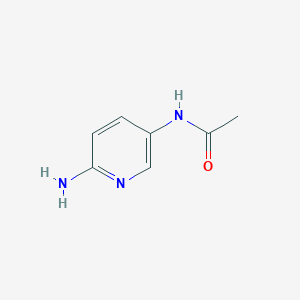
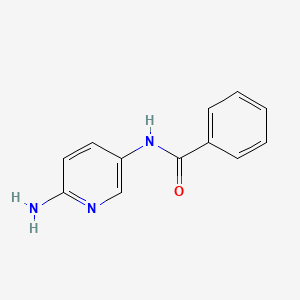
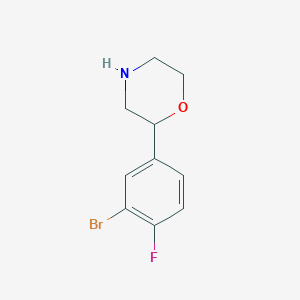

![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)
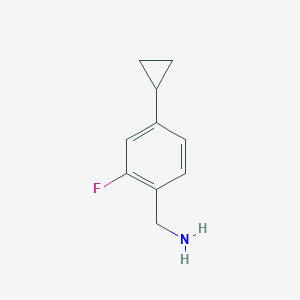
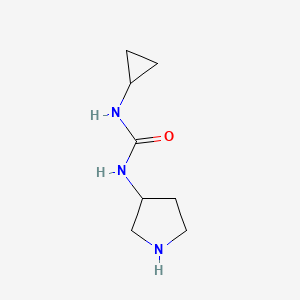
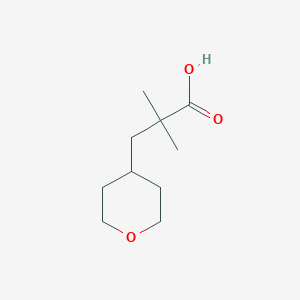
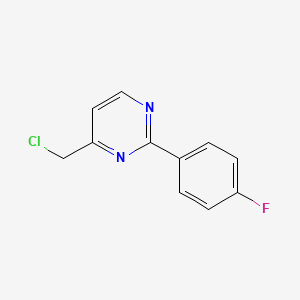
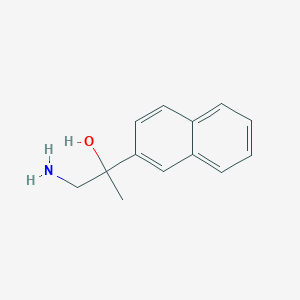
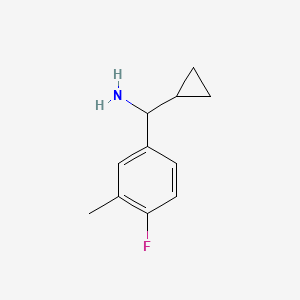
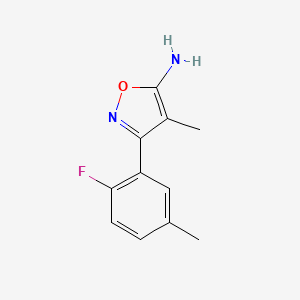
![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)